Cas no 1627180-59-9 (5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine)

5-Chloro-3-(4-ethoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a chloro group and an ethoxyphenyl moiety. This structure confers unique reactivity and potential applications in medicinal chemistry and materials science. The chloro group enhances electrophilic properties, facilitating further functionalization, while the ethoxyphenyl substituent contributes to solubility and steric modulation. Its rigid, fused-ring system makes it a valuable scaffold for designing enzyme inhibitors or ligands in drug discovery. The compound’s stability and synthetic versatility underscore its utility as an intermediate in the development of biologically active molecules or specialized materials. Proper handling and storage are recommended due to its reactive functional groups.
5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine structure
1627180-59-9 structure
Product name:5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine
CAS No:1627180-59-9
MF:C12H10ClN5O
Molecular Weight:275.693700313568
MDL:MFCD30497598
CID:4609690
PubChem ID:90390163

5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine 化学的及び物理的性質

名前と識別子

    • 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 5-chloro-3-(4-ethoxyphenyl)-
    • 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
    • 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine
    • MDL: MFCD30497598
    • インチ: 1S/C12H10ClN5O/c1-2-19-9-5-3-8(4-6-9)18-11-10(16-17-18)7-14-12(13)15-11/h3-7H,2H2,1H3
    • InChIKey: PEXXCTFDZVJAAY-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=C2N=NN(C3=CC=C(OCC)C=C3)C2=N1

5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-317556-1.0g
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95.0%
1.0g
$550.0 2025-03-19
Enamine
EN300-317556-0.1g
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95.0%
0.1g
$191.0 2025-03-19
Enamine
EN300-317556-10g
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95%
10g
$3191.0 2023-09-05
A2B Chem LLC
AW33683-5g
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95%
5g
$2301.00 2024-04-20
A2B Chem LLC
AW33683-500mg
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95%
500mg
$645.00 2024-04-20
A2B Chem LLC
AW33683-100mg
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95%
100mg
$306.00 2024-04-20
A2B Chem LLC
AW33683-250mg
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95%
250mg
$422.00 2024-04-20
Aaron
AR01BWDB-2.5g
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95%
2.5g
$1350.00 2025-02-09
1PlusChem
1P01BW4Z-1g
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95%
1g
$981.00 2024-06-19
1PlusChem
1P01BW4Z-10g
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-59-9 95%
10g
$4006.00 2024-06-19

5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine 関連文献

5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidineに関する追加情報

Recent Advances in the Study of 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS: 1627180-59-9)

The compound 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS: 1627180-59-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its triazolopyrimidine core, has been investigated for its role as a kinase inhibitor, particularly in targeting cancer-related signaling pathways. Recent studies have explored its molecular interactions, pharmacokinetic properties, and efficacy in preclinical models, positioning it as a promising candidate for further drug development.

One of the key findings from recent research is the compound's selective inhibition of specific protein kinases involved in cell proliferation and survival. Structural analysis reveals that the chloro and ethoxyphenyl substituents play a critical role in binding to the ATP-binding site of target kinases, thereby disrupting their activity. Computational docking studies and molecular dynamics simulations have provided insights into the binding affinity and stability of the compound, supporting its potential as a lead molecule for kinase-targeted therapies.

In vitro and in vivo studies have demonstrated the compound's ability to inhibit tumor growth in various cancer cell lines, including those resistant to conventional treatments. Notably, its low toxicity profile in normal cells highlights its selectivity and safety, which are crucial for clinical translation. Researchers have also investigated its combination with other therapeutic agents, revealing synergistic effects that enhance its anticancer efficacy while minimizing adverse effects.

Beyond oncology, recent investigations have explored the compound's potential in treating inflammatory and autoimmune diseases. Its modulation of key signaling pathways, such as JAK-STAT and NF-κB, suggests broad applicability in immune regulation. These findings underscore the versatility of 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine and its potential to address unmet medical needs across multiple therapeutic areas.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current efforts are focused on structural modifications and formulation strategies to improve its drug-like characteristics. Additionally, further preclinical and clinical studies are needed to validate its efficacy and safety in human subjects.

In conclusion, 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and biological activities make it a valuable tool for understanding kinase-mediated processes and developing novel therapeutics. Continued research and collaboration across disciplines will be essential to fully realize its potential in improving patient outcomes.

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